Davunetide

Description

Properties

IUPAC Name |

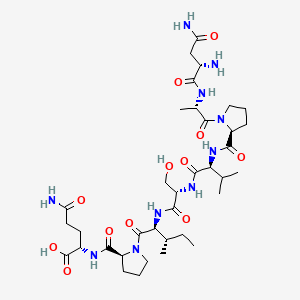

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLTUUXCVGVRAV-XWRHUKJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211439-12-2 | |

| Record name | Davunetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davunetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Davunetide: A Technical Whitepaper on its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davunetide, also known as NAP or AL-108, is an intranasally delivered octapeptide with the amino acid sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).[1][2][3] Derived from the activity-dependent neuroprotective protein (ADNP), it has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[4][5] This document provides a comprehensive overview of the chemical structure of this compound, its mechanism of action with a focus on microtubule stabilization, and its influence on key cellular signaling pathways. Detailed experimental data and protocols are presented to provide a thorough understanding of its therapeutic potential.

Chemical Structure and Properties

This compound is a linear octapeptide with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ) | [2][3] |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | [2][6] |

| Chemical Formula | C36H60N10O12 | [2][6][7] |

| Molecular Weight | 824.934 g·mol−1 | [2][6][7] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [2] |

| InChI Key | DWLTUUXCVGVRAV-XWRHUKJGSA-N | [2] |

| CAS Number | 211439-12-2 | [6] |

Mechanism of Action

The primary neuroprotective effects of this compound are attributed to its ability to interact with and stabilize the microtubule network within neurons.[1][5][7][8] Microtubules are essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. In many neurodegenerative disorders, the stability of this network is compromised.

This compound's mechanism involves:

-

Microtubule Stabilization: It directly interacts with tubulin, the building block of microtubules, to promote its assembly and stability.[1][5] This helps to counteract the microtubule disassembly observed in various pathological conditions.

-

Tau Protein Interaction: this compound reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of Alzheimer's disease.[8][9][10] By reducing tau hyperphosphorylation, this compound enhances the interaction of tau with microtubules, further contributing to their stability.[8][9]

-

Interaction with Microtubule End-Binding Proteins (EBs): this compound has been shown to interact with EBs, which are crucial for regulating microtubule dynamics and growth.[4] This interaction is thought to promote the elongation and repair of the microtubule network.

-

Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate key intracellular signaling cascades that are critical for neuronal survival and plasticity.[8] These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/MEK1 pathway.[8]

-

Anti-inflammatory and Antioxidant Effects: Beyond its direct effects on microtubules, this compound also exhibits anti-inflammatory and antioxidant properties, which can mitigate the broader cellular stress associated with neurodegeneration.[4][11]

-

Inhibition of Protein Aggregation: this compound has been shown to inhibit the aggregation of amyloid-beta peptides, another key pathological feature of Alzheimer's disease.[4]

Signaling Pathways Modulated by this compound

This compound's interaction with the cellular machinery extends to the modulation of critical signaling pathways. The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its neuroprotective effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Neuroprotective Efficacy

| Assay | Model System | This compound Concentration | Observed Effect | Reference |

| Neuroprotection | Cortical neurons | Femtomolar (fM) range | Protection against various neurotoxins | [10] |

| Axon Elongation | Cerebellar granule neurons | Not specified | ~70% increase in axon length compared to control | [8] |

Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of this compound against neurotoxin-induced cell death in primary cortical neuron cultures.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro.

-

Treatment: On day 7, cultures are pre-treated with varying concentrations of this compound (e.g., 1 fM to 1 µM) for 2 hours.

-

Toxin Exposure: Following pre-treatment, a neurotoxin (e.g., amyloid-beta 1-42 oligomers at 10 µM) is added to the culture medium.

-

Viability Assessment: After 24 hours of toxin exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and results are expressed as a percentage of the viability of untreated control cells.

Axon Outgrowth Assay

Objective: To quantify the effect of this compound on promoting axon elongation in cultured neurons.

Methodology:

-

Cell Culture: Cerebellar granule neurons are isolated from postnatal day 7 mouse pups and plated on coverslips coated with laminin and poly-L-lysine.

-

Treatment: Neurons are treated with this compound at various concentrations immediately after plating.

-

Immunocytochemistry: After 48 hours in culture, cells are fixed with 4% paraformaldehyde and stained with an antibody against β-III tubulin to visualize axons.

-

Image Analysis: Images of neurons are captured using a fluorescence microscope. The length of the longest axon for each neuron is measured using image analysis software (e.g., ImageJ). Data are collected from at least 100 neurons per condition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.

Conclusion

This compound is a promising neuroprotective peptide with a well-defined chemical structure and a multi-faceted mechanism of action centered on microtubule stabilization. The data presented in this whitepaper highlight its potential as a therapeutic agent for a range of neurodegenerative disorders. Further research, particularly in clinical settings, is warranted to fully elucidate its efficacy in human patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. NAP (this compound) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Amyloid β Peptides | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | C36H60N10O12 | CID 9832404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. NAP (this compound): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms [mdpi.com]

- 11. medkoo.com [medkoo.com]

Review of Davunetide's neuroprotective and neurotrophic properties

An In-depth Technical Review of Davunetide's Neuroprotective and Neurotrophic Properties

Introduction

This compound, also known as NAP or AL-108, is an eight-amino acid peptide (NAPVSIPQ) derived from the activity-dependent neuroprotective protein (ADNP).[1][2] ADNP is a protein crucial for brain formation and neuronal plasticity.[2][3] this compound has garnered significant interest within the scientific community for its potent neuroprotective, neurotrophic, and cognitive-enhancing properties demonstrated in a range of preclinical models.[4] Its primary mechanism revolves around the stabilization of microtubules, which are essential components of the neuronal cytoskeleton responsible for structural support, axonal transport, and synaptic plasticity.[5][6]

Disruption of the microtubule network is a key pathological feature in several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease and progressive supranuclear palsy (PSP).[5] this compound has been investigated as a potential therapeutic agent for these conditions due to its ability to interact with tubulin, reduce the hyperphosphorylation of tau protein, and protect neurons from various toxic insults.[5][7] This technical guide provides a comprehensive overview of the neuroprotective and neurotrophic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action, primarily centered on the neuronal cytoskeleton. It modulates key signaling cascades critical for cell survival and synaptic function.[5]

1. Microtubule Stabilization and Interaction: this compound directly interacts with tubulin, the building block of microtubules, to promote their stability.[7] This is particularly crucial in the context of tauopathies, where the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and the formation of neurofibrillary tangles.[5][6] this compound has been shown to protect microtubules against depolymerization induced by toxins like nocodazole and zinc.[8][9] Furthermore, it increases the ratio of total tau to phosphorylated tau, an effect associated with microtubule stabilization.[5] A key interaction is with microtubule end-binding proteins (EBs), where this compound enhances the binding of ADNP to EBs, promoting microtubule growth and neuronal plasticity.[3]

2. Reduction of Tau Pathology: A hallmark of this compound's activity is its ability to mitigate tau pathology. In various in vivo models, including transgenic mice expressing mutated human tau, this compound treatment has been shown to reduce the levels of hyperphosphorylated tau.[5][9] It also protects against tau hyperphosphorylation induced by amyloid-beta in vitro.[7] By preventing tau from detaching from microtubules and aggregating, this compound helps maintain the integrity of the neuronal cytoskeleton.[5]

3. Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate intracellular signaling cascades that are critical for neuronal survival. In models of excitotoxic brain injury, it reduced the number of apoptotic neurons through the activation of the PI-3K/Akt pathway in the cortical plate and both the PI-3K/Akt and MAPK/MEK1 kinases in the white matter.[1][2][5] These pathways are central to promoting cell survival and inhibiting programmed cell death (apoptosis).

4. Neurotrophic and Synaptic Effects: this compound exhibits neurotrophic properties by promoting the outgrowth of neurites and the formation of synapses.[8][9] This is evidenced by increased immunoreactivity of microtubule-associated protein 2 (MAP2), a marker for neurite outgrowth, and increased expression of synaptophysin, a marker for synapse formation.[8] In cultured cerebellar granule neurons, this compound potentiated axon outgrowth, increasing their length by approximately 70% relative to controls.[5]

The signaling pathways implicated in this compound's mechanism of action are illustrated below.

Caption: this compound's multifaceted mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating this compound.

Table 1: Preclinical Efficacy of this compound in In Vitro Models

| Model System | Insult/Condition | This compound Concentration | Key Finding | Reference(s) |

| Primary Cortical Neuro-glial Cultures | Amyloid-beta | Not specified | Reduced neuronal damage and protected against tau hyperphosphorylation. | [7] |

| Primary Neurons | Nocodazole | Not specified | Promoted repolymerization of microtubules. | [5] |

| Various Cell Lines | Multiple toxic insults | Femtomolar concentrations | Provided potent neuroprotection. | |

| Cerebellar Granule Neurons (CGNs) | Serum-free conditions | Not specified | Increased axon length by ~70% relative to controls. | [5] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| ADNP Haploinsufficient Mice | Chronic administration | Ameliorated cognitive deficits; protected against tau hyperphosphorylation and increased performance in the Morris water maze. | [2][7][9] |

| Tauopathy Mouse Model (human mutant tau P301S;K257T) | Daily treatment for ~5 months, then 5 more months | Statistically significant improvement in Morris water maze; reduced levels of hyperphosphorylated tau. | [5][9] |

| Triple Transgenic Alzheimer's Disease Model (amyloid-beta and tau pathology) | Not specified | Protected against tau hyperphosphorylation. | [9] |

| MAP6-deficient mice (model for schizophrenia) | Not specified | Exerted neuroprotective effects. |

Table 3: Overview of Key Clinical Trial Results for this compound

| Clinical Trial Phase | Patient Population | Dosage & Administration | Duration | Key Outcomes | Reference(s) |

| Phase II | Amnestic Mild Cognitive Impairment (aMCI) | Intranasal | 12 weeks | Showed potential benefit on attention and working memory; supported the preclinical mechanism of action. | [1][5][10] |

| Exploratory | Cognitive Impairment in Schizophrenia | Intranasal | Not specified | Enhanced functional daily behaviors. | [1][2] |

| Phase II/III (Pivotal) | Progressive Supranuclear Palsy (PSP) | 30 mg twice daily, intranasal | 52 weeks | Failed to demonstrate efficacy; primary endpoints (change in PSPRS and SEADL scores) were not met. The drug was well-tolerated. | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the effects of this compound were assessed.

1. In Vitro Neuroprotection Assays

-

Cell Culture: Primary cortical neurons and glia are harvested from embryonic rodents (e.g., rats or mice) and cultured in appropriate media. For neuroblastoma cell lines (e.g., N1E-115), standard cell culture protocols are followed.

-

Induction of Toxicity: To model neurodegenerative conditions, cultures are exposed to toxic agents.

-

This compound Treatment: this compound is added to the cell culture medium, often prior to or concurrently with the toxic insult, at concentrations ranging from femtomolar to micromolar.

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or LDH release to quantify neuronal death.

-

Tau Phosphorylation: Measured by Western blot analysis using antibodies specific for various phosphorylated tau epitopes.

-

Microtubule Integrity: Visualized using immunocytochemistry with antibodies against α-tubulin. The extent of microtubule repolymerization after washout of a disrupting agent can also be quantified.[5]

-

Neurite Outgrowth: Quantified by measuring the length and branching of neurites, often visualized by MAP2 staining.[8]

-

2. Animal Models of Tauopathy

-

Animal Strains:

-

ADNP+/- Mice: These mice have a 50% reduction in ADNP and develop age-related cognitive deficits and tau pathology.[2][9]

-

Transgenic Tauopathy Models: Mice engineered to express human tau with mutations linked to frontotemporal dementia (e.g., P301S;K257T) are commonly used. These mice develop robust neurofibrillary tangle pathology and cognitive impairments.[5][9]

-

-

Drug Administration: this compound is typically administered systemically, often via daily intraperitoneal injections or intranasal delivery, over a chronic period (e.g., several months).[5]

-

Behavioral Testing: Cognitive function is assessed using standardized behavioral paradigms.

-

Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies to detect levels and localization of hyperphosphorylated tau.

-

Biochemical Fractionation and Western Blotting: Brain homogenates are separated into soluble and insoluble fractions to quantify the amount of aggregated tau.

-

A generalized workflow for the preclinical evaluation of this compound is depicted below.

References

- 1. NAP (this compound) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAP (this compound) Provides Functional and Structural Neuroprotecti...: Ingenta Connect [ingentaconnect.com]

- 3. biomedfrontiers.org [biomedfrontiers.org]

- 4. This compound: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical appraisal of the role of this compound in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Protection against tauopathy by the drug candidates NAP (this compound) and D-SAL: biochemical, cellular and behavioral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Microtubules (tau) as an Emerging Therapeutic Target: NAP (Davune...: Ingenta Connect [ingentaconnect.com]

- 10. This compound for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brainsupportnetwork.org [brainsupportnetwork.org]

In-Vitro Efficacy of Davunetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davunetide, an eight-amino acid peptide (NAPVSIPQ) derived from the activity-dependent neuroprotective protein (ADNP), has demonstrated significant neuroprotective properties in a range of preclinical in-vitro and in-vivo models.[1][2][3][4] Its primary mechanism of action is believed to be through the stabilization of microtubules, which are crucial for neuronal structure, axonal transport, and overall cell viability.[1][2][3] this compound has also been shown to prevent apoptosis, or programmed cell death, in various in-vitro models.[2] This technical guide provides an in-depth overview of the initial in-vitro studies that have explored the efficacy of this compound, with a focus on its effects on microtubule dynamics, tau protein aggregation, and neuroprotection, as well as its influence on key signaling pathways.

Core Mechanism of Action: Microtubule Stabilization

This compound is understood to exert its neuroprotective effects primarily through its interaction with the microtubule network.[1][2] Microtubules are dynamic polymers essential for maintaining cell structure, facilitating intracellular transport, and enabling cell division. In neurodegenerative diseases, the stability of these structures is often compromised. This compound has been shown to protect microtubules from disruption caused by various toxins.[5][6]

Quantitative Data on Microtubule Polymerization

A key aspect of understanding this compound's mechanism is its direct effect on microtubule assembly. In-vitro studies using turbidimetry have been conducted to quantify this effect.

| Experimental Condition | This compound (NAP) Concentration | Effect on Microtubule Polymerization | Reference |

| Purified tubulin without microtubule-associated proteins (MAPs) | 1 fM - 10 µM | No significant alteration | [1] |

| Tubulin with 3R or 4R tau | 1 fM - 1 µM | No significant alteration | [7] |

Table 1: Effect of this compound on in-vitro microtubule polymerization.

Experimental Protocol: In-Vitro Microtubule Polymerization Assay (Turbidimetry)

This protocol is a synthesized representation based on established methods for monitoring microtubule assembly.[1][8][9]

Materials:

-

Purified tubulin (>99% pure)

-

This compound (NAP) stock solution

-

GTP (Guanosine-5'-triphosphate) solution

-

Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Temperature-controlled spectrophotometer with a heated cuvette holder

Procedure:

-

Prepare tubulin solution to a final concentration of 20 µM in pre-warmed microtubule assembly buffer.

-

Add this compound to the desired final concentration (e.g., in the range of 1 fM to 10 µM). For control experiments, add an equivalent volume of vehicle.

-

Initiate microtubule polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

-

Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Record data at regular intervals until the reaction reaches a plateau, indicating that the polymerization has reached equilibrium.

Modulation of Tau Protein Aggregation

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies.[10] this compound has been investigated for its potential to inhibit or modulate this process. In-vitro assays utilizing recombinant tau protein and fluorescent dyes like Thioflavin T (ThT) are standard methods for studying tau aggregation.[10][11] ThT exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, including aggregated tau.[12]

Experimental Protocol: In-Vitro Tau Aggregation Assay (Thioflavin T)

This protocol is a generalized procedure based on common practices for assessing tau fibrillization.[10][11]

Materials:

-

Recombinant full-length human tau protein (e.g., 2N4R isoform)

-

This compound (NAP) stock solution

-

Heparin solution (or another aggregation inducer)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

In a 96-well plate, combine recombinant tau protein (e.g., 2 µM final concentration) with varying concentrations of this compound. Include a vehicle control.

-

Add ThT to each well to a final concentration of 20 µM.

-

Initiate aggregation by adding heparin to a final concentration of 0.1 mg/mL.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals using the plate reader (excitation ~440 nm, emission ~485 nm).

-

Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

Neuroprotective Effects in Cellular Models

The neuroprotective capacity of this compound has been evaluated in various cell culture models of neurotoxicity. A common model involves exposing neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, to toxins like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[13][14][15] Cell viability assays, such as the MTT assay, are then used to quantify the protective effects of the compound.[4][13][14]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a general method for assessing the neuroprotective effects of this compound against Aβ-induced toxicity.[13][14][15]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

-

Amyloid-beta 1-42 (Aβ42) peptide, pre-aggregated

-

This compound (NAP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Introduce the neurotoxic agent, aggregated Aβ42 (e.g., 10 µM final concentration), to the wells. Include control wells with untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Influence on Signaling Pathways

This compound is thought to mediate its neuroprotective effects through the activation of pro-survival signaling pathways. Two key pathways implicated are the PI-3K/Akt and the MAPK/MEK1 pathways.[16] Activation of these cascades can lead to the inhibition of apoptotic processes and the promotion of cell survival.

PI-3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5][6][17][18] Upon activation, Akt (also known as Protein Kinase B) phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

MAPK/MEK1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes MEK1 and ERK1/2, is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival.[19][20][21] Activation of this pathway can also contribute to neuroprotective responses.[19][20]

Conclusion

The initial in-vitro studies of this compound have provided a foundational understanding of its neuroprotective mechanisms. While it does not appear to directly influence the polymerization of purified tubulin, its protective effects in cellular models of neurotoxicity are evident. The modulation of tau aggregation and the activation of pro-survival signaling pathways like PI-3K/Akt and MAPK/MEK1 are key areas of its efficacy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds. Further quantitative studies are warranted to establish precise dose-response relationships and efficacy benchmarks in various in-vitro models.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence [ouci.dntb.gov.ua]

- 3. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How oncogenic mutations activate human MAP kinase 1 (MEK1): A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Tau Aggregation Inhibitor D-Peptides Selected against Tau-Repeat 2 Using Mirror Image Phage Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro reconstitution of branching microtubule nucleation | eLife [elifesciences.org]

- 12. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thno.org [thno.org]

- 21. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intranasal Administration of Davunetide in Rats

Topic: Protocol for Intranasal Administration of Davunetide in Rats Audience: Researchers, scientists, and drug development professionals.

Overview

This compound (also known as NAP or NAPVSIPQ) is an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP)[1]. It has demonstrated neuroprotective and cognitive-enhancing properties in numerous preclinical studies[1][2]. The proposed mechanism of action involves the maintenance and stabilization of the microtubule network, which is crucial for neuronal structure and function[1][3]. Disruption of this network is a hallmark of several neurodegenerative diseases[3]. Intranasal administration is a non-invasive method that can facilitate the delivery of therapeutic peptides to the central nervous system (CNS)[1][4]. Studies in rats have shown that intranasally administered this compound is rapidly absorbed and reaches the cerebrospinal fluid (CSF), suggesting it crosses the blood-brain barrier after systemic absorption[1]. This document provides a detailed protocol for the intranasal administration of this compound in rats based on established preclinical pharmacokinetic studies.

Mechanism of Action: Microtubule Stabilization

This compound exerts its neuroprotective effects primarily through its interaction with the microtubule cytoskeleton[5][6]. In various neurodegenerative conditions, such as Alzheimer's disease, microtubule stability is compromised, often associated with the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and impaired axonal transport[3]. This compound helps to maintain microtubule integrity, reduces tau hyperphosphorylation, and protects neurons from various toxic insults[3][7][8]. This stabilization of the microtubule network supports essential cellular processes, including synaptic plasticity and neurotransmission, ultimately preserving cognitive function[3][6].

Experimental Protocol: Intranasal Administration for Pharmacokinetic Studies

This protocol details the method for intranasal administration of this compound to anesthetized rats for the purpose of evaluating its pharmacokinetics in plasma and cerebrospinal fluid (CSF).

Materials and Reagents

-

This compound peptide powder

-

Sodium Chloride (NaCl)

-

Citric Acid Monohydrate

-

Disodium Phosphate Dihydrate

-

Benzalkonium Chloride (50% w/w solution)

-

Sterile Water for Injection

-

Sodium Hydroxide (for pH adjustment)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Micropipette and tips (10-200 µL range)

-

Animal scale

-

Appropriate equipment for serial blood and CSF collection

Preparation of Intranasal this compound Formulation

This formulation is for a high-concentration solution used in pharmacokinetic studies[1].

-

Prepare the Vehicle Solution: In sterile water, dissolve the following components:

-

Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the vehicle solution to achieve a final concentration of 250 mg/mL [1].

-

Adjust pH: Check the pH of the final solution and adjust to pH 5.1 using sodium hydroxide if necessary[1].

-

Storage: Store the formulation according to the manufacturer's recommendations until use.

Note: For behavioral studies in conscious animals, lower concentrations (e.g., 0.4 mg/mL) and smaller volumes may be more appropriate[9].

Experimental Workflow

The following workflow outlines the key steps from solution preparation to data analysis for a typical pharmacokinetic study in rats.

Administration Procedure

-

Animal Preparation: Anesthetize the rat according to the institutionally approved protocol. Ensure a stable plane of anesthesia is achieved before proceeding.

-

Dose Calculation: The target dose is 10 mg per animal [1]. For a 300-350g rat, this corresponds to approximately 28-33 mg/kg[1].

-

Administration:

-

Position the anesthetized rat in a supine position.

-

Using a calibrated micropipette, carefully administer 20 µL of the 250 mg/mL this compound solution into one nostril[1].

-

Administer another 20 µL into the other nostril for a total volume of 40 µL per animal[1].

-

Allow the animal to inhale the droplets naturally. Avoid rapid expulsion of a large volume to prevent the solution from entering the lungs.

-

-

Sample Collection:

-

Post-Procedure: Monitor the animal during recovery from anesthesia.

Quantitative Data Summary

Pharmacokinetic studies in anesthetized rats have demonstrated high bioavailability following intranasal administration[1]. The data indicates that this compound is rapidly absorbed into the systemic circulation, from which it then penetrates the CNS[1].

Table 1: Pharmacokinetic Parameters for this compound in Rat Plasma

| Parameter | Intravenous (IV) Administration (30 mg/kg) | Intranasal (IN) Administration (10 mg/animal) |

| Cmax (ng/mL) | 28900 ± 6100 | 2000 ± 1100 |

| Tmax (min) | 5 | 15 |

| AUC (0-t) (min*ng/mL) | 674000 ± 138000 | 118000 ± 49000 |

| Bioavailability (%) | - | ~100% (in anesthetized rats)[1] |

| Data derived from a study in anesthetized rats. Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve. Data presented as mean ± S.D.[1]. |

Table 2: Distribution of ¹⁴C-Davunetide Radioactivity (µg eq/mL)

| Time Point | Route | Plasma | Brain | Olfactory Bulb |

| 5 min | Intranasal | 3.7 | 0.04 | 0.28 |

| Intravenous | 54.5 | 0.22 | 0.23 | |

| 60 min | Intranasal | 1.0 | 0.03 | 0.05 |

| Intravenous | 14.1 | 0.24 | 0.20 | |

| 240 min | Intranasal | 0.1 | 0.01 | 0.01 |

| Intravenous | 5.2 | 0.15 | 0.12 | |

| This data shows that while plasma concentrations are significantly higher with IV administration, this compound is detected in the brain and olfactory bulb via both routes[1]. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical appraisal of the role of this compound in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. This compound | C36H60N10O12 | CID 9832404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. NAP (this compound): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. Intranasal NAP (this compound) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Davunetide as a Tool to Investigate Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing davunetide (also known as NAP or AL-108), an eight-amino acid peptide derived from the activity-dependent neuroprotective protein (ADNP), as a research tool to investigate the mechanisms of tau phosphorylation and microtubule stability.[1][2] this compound has been evaluated in preclinical and clinical settings for its potential neuroprotective properties, primarily attributed to its ability to interact with microtubules and modulate tau pathology.[3][4][5]

Mechanism of Action

This compound is believed to exert its neuroprotective effects by stabilizing microtubules, which are essential for neuronal structure and function.[4][6] In the context of tauopathies, where hyperphosphorylated tau detaches from microtubules leading to their destabilization and the formation of neurofibrillary tangles (NFTs), this compound offers a valuable tool to explore the intricate relationship between microtubule dynamics and tau phosphorylation.[4][7] Preclinical studies have demonstrated that this compound can reduce the levels of hyperphosphorylated tau in various models of neurodegeneration.[1][4] The peptide has been shown to interact with tubulin, the building block of microtubules, and this interaction is crucial for its protective activities.[1] Furthermore, evidence suggests that this compound's effect on microtubules is, at least in part, mediated by its influence on tau's interaction with the microtubule network.[8] this compound has also been reported to preferentially interact with the 3-repeat (3R) isoform of tau over the 4-repeat (4R) isoform, suggesting a potential for differential effects in various tauopathies.[7][9]

dot

Caption: this compound's proposed mechanism of action on tau pathology.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical and clinical studies investigating the effects of this compound on tau phosphorylation and related outcomes.

Table 1: In Vitro and In Vivo Preclinical Studies

| Model System | Treatment | Key Finding | Quantitative Result | Reference |

| Primary cortical neuro-glial cultures (with amyloid-beta) | NAP (this compound) | Reduced tau hyperphosphorylation | Statistically significant reduction in phosphorylated tau levels compared to vehicle-treated controls. | [1] |

| ADNP+/- mice | Chronic D-SAL (a NAP-related peptide) administration | Protected against tau hyperphosphorylation | Significant decrease in hyperphosphorylated tau in the hippocampus. | [1] |

| Transgenic mice with human MAPT mutations | This compound | Ameliorated deposition of hyperphosphorylated, insoluble tau | Reduction in the levels of hyperphosphorylated tau compared to vehicle-treated animals. | [3][4] |

| Drosophila model of tauopathy | NAP (this compound) | Did not alter abnormal tau levels | No significant changes in total tau or phosphorylation at specific sites examined. | [10] |

| Cerebellar granule neurons | This compound | Potentiated axon outgrowth | ~70% increase in axon length relative to controls. | [4] |

Table 2: Clinical Trial Data

| Study Population | Treatment | Biomarker/Outcome | Quantitative Result | Reference |

| Progressive Supranuclear Palsy (PSP) | This compound (30 mg, twice daily for 52 weeks) | Cerebrospinal fluid (CSF) tau levels | No significant difference in the rate of change of CSF tau between this compound and placebo groups. | [3] |

| Predicted Tauopathies (Pilot Study) | This compound (15 mg, twice daily) | CSF tau levels | Planned as a secondary outcome measure to assess short-term changes. | [11] |

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Tau in Cell Lysates

This protocol outlines the steps for assessing changes in tau phosphorylation at specific epitopes in response to this compound treatment in cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cultured cells (e.g., primary cortical neurons) with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated tau to total tau.

-

dot

Caption: Western blot workflow for analyzing tau phosphorylation.

Protocol 2: Affinity Chromatography to Identify this compound (NAP)-Binding Proteins

This protocol describes a method to identify proteins, such as tubulin and tau, that interact with this compound.

Materials:

-

Affinity chromatography column material (e.g., Affi-Gel 10)

-

This compound (NAP) peptide

-

Brain tissue extract (e.g., from rat brain)

-

Binding buffer

-

Wash buffer

-

Elution buffer (e.g., high salt or pH change)

-

SDS-PAGE and protein staining reagents (e.g., Coomassie blue or silver stain)

-

Mass spectrometry for protein identification

Procedure:

-

Ligand Immobilization:

-

Covalently couple this compound (NAP) to the affinity chromatography resin according to the manufacturer's instructions.

-

-

Column Packing and Equilibration:

-

Pack a column with the NAP-coupled resin.

-

Equilibrate the column with binding buffer.

-

-

Sample Application:

-

Clarify the brain tissue extract by centrifugation.

-

Load the clarified extract onto the equilibrated column.

-

-

Washing:

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using an elution buffer.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and protein staining.

-

Excise protein bands of interest and identify them by mass spectrometry.

-

Protocol 3: In Vitro Tau Phosphorylation Assay using Recombinant Proteins

This protocol allows for the direct investigation of this compound's effect on the activity of tau kinases.

Materials:

-

Recombinant human tau protein

-

Active recombinant tau kinase (e.g., GSK-3β, CDK5/p25)

-

Kinase reaction buffer

-

ATP (including radiolabeled ATP if performing a radiometric assay)

-

This compound

-

SDS-PAGE and Western blotting reagents or phosphocellulose paper for radiometric assay

Procedure:

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant tau protein, and the active tau kinase.

-

Add this compound at various concentrations to the experimental tubes and a vehicle control to the control tubes.

-

-

Initiation of Reaction:

-

Initiate the phosphorylation reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto phosphocellulose paper.

-

-

Analysis:

-

If using Western blotting, analyze the samples as described in Protocol 1, using antibodies specific to the phospho-epitopes targeted by the kinase.

-

If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated radiolabeled ATP and quantify the incorporated radioactivity using a scintillation counter.

-

dot

References

- 1. Protection against tauopathy by the drug candidates NAP (this compound) and D-SAL: biochemical, cellular and behavioral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubules (tau) as an emerging therapeutic target: NAP (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical appraisal of the role of this compound in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. NAP (this compound) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAP (this compound): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAP (this compound) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Immunohistochemical Analysis of Davunetide-Treated Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davunetide (also known as NAP or AL-108) is an eight-amino acid peptide derived from the activity-dependent neuroprotective protein (ADNP).[1][2] Preclinical and clinical studies have investigated its therapeutic potential in neurodegenerative diseases, particularly those characterized by tau pathology (tauopathies).[2][3] The primary mechanism of action of this compound involves the stabilization of microtubules and the reduction of tau hyperphosphorylation, thereby protecting against neuronal damage and cognitive decline.[1][3] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the effects of this compound on key pathological markers in tissue samples, most notably the reduction of phosphorylated tau (p-Tau). These application notes provide a detailed protocol for the immunohistochemical staining of this compound-treated tissue and summarize key quantitative findings from relevant studies.

Principle of the Method

Immunohistochemistry allows for the localization and visualization of specific antigens (e.g., phosphorylated tau) in tissue sections through the use of specific antibodies. In the context of this compound research, IHC is employed to assess the drug's efficacy in reducing the accumulation of pathological, hyperphosphorylated tau, a hallmark of many neurodegenerative diseases. The protocol outlined below is a synthesis of established methods for p-Tau staining in preclinical models of tauopathy and can be adapted for various tissue types.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies assessing the efficacy of this compound in reducing tau pathology as measured by immunohistochemistry.

Table 1: Reduction in Phosphorylated Tau Immunoreactivity in P301L Tauopathy Mouse Model

| Treatment Group | Brain Region | Antibody | Percent Reduction in Immunoreactivity vs. Control (Mean ± SEM) | Reference |

| This compound | Dentate Gyrus | MC1 | 74% ± 12% | [4] |

| This compound | Dentate Gyrus | PHF1 | 52% ± 10%* | [4] |

| This compound | Motor Cortex | MC1 | 96% ± 8%**** | [4] |

| This compound | Brainstem | MC1 | 93% ± 15% | [4] |

*p < 0.05, **p < 0.01, ****p < 0.0001

Table 2: Effect of this compound on Insoluble Tau in P301L Tauopathy Mouse Model

| Treatment Group | Outcome Measure | Method | Percent Change vs. Control (Mean ± SEM) | Reference |

| This compound | Insoluble Tau | Densitometric Analysis of PHF1 Blots | 28% reduction (trend, p=0.09) | [4] |

| This compound | Soluble Tau | Densitometric Analysis of PHF1 Blots | 77% increase** | [4] |

| This compound | Ratio of Soluble to Insoluble Tau | Densitometric Analysis of PHF1 Blots | 89% increase (p=0.01) | [4] |

**p = 0.01

Experimental Protocols

Immunohistochemistry Protocol for Phosphorylated Tau in this compound-Treated Brain Tissue

This protocol is optimized for formalin-fixed, paraffin-embedded brain tissue from mouse models of tauopathy treated with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (0.3% or 3%)

-

Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibodies against phosphorylated tau (see Table 3 for examples)

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Light microscope

Table 3: Recommended Primary Antibodies for Phosphorylated Tau

| Antibody | Epitope (Phosphorylation Site) | Recommended Dilution | Reference |

| PHF1 | pSer396/404 | 1:50 - 1:500 | [4] |

| AT8 | pSer202/pThr205 | 1:500 | [5] |

| CP13 | pSer202 | N/A | [6] |

| RZ3 | pThr231 | N/A | [6] |

| MC1 | Conformational epitope of pathological tau | 1:50 - 1:100 | [4] |

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Rinse in deionized water (2 x 5 minutes).

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Peroxidase Blocking:

-

Incubate sections in 0.3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections in blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., PHF1) to its optimal concentration in the blocking buffer.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG, diluted according to the manufacturer's instructions) for 1-2 hours at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with ABC reagent for 30-60 minutes at room temperature.

-

-

Visualization:

-

Rinse with PBS (3 x 5 minutes).

-

Develop the signal by incubating sections with DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Rinse with tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol: 70% (1 x 2 minutes), 95% (1 x 2 minutes), 100% (2 x 2 minutes).

-

Clear in xylene (2 x 2 minutes).

-

Mount with a permanent mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a light microscope equipped with a digital camera.

-

Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to measure the area and intensity of the DAB staining, which is proportional to the amount of p-Tau.

-

Visualizations

This compound Signaling Pathway

References

- 1. NAP (this compound) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical appraisal of the role of this compound in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunotherapy Targeting Pathological Tau Prevents Cognitive Decline in a New Tangle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Passive Immunotherapy in Mutant P301L Mice: Antibody Affinity versus Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Davunetide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules (MTs) are highly dynamic polymers of α- and β-tubulin heterodimers, fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell morphology.[1][2] The process of "dynamic instability" describes their stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage).[1][3] In neurons, the stability and function of the microtubule network are critical for axonal transport and synaptic plasticity.[3][4] Disruption of microtubule dynamics is an early event in many neurodegenerative diseases, including Alzheimer's disease and other tauopathies, making microtubules a key therapeutic target.[1][2][3]

Davunetide (also known as NAP or AL-108) is an eight-amino-acid peptide derived from the activity-dependent neuroprotective protein (ADNP).[5][6] It is a neuroprotective agent that has been shown to interact with and stabilize microtubules, protecting them from damage and preventing the formation of neurofibrillary tangles.[5][7] this compound's mechanism involves promoting the interaction of Tau and end-binding (EB) proteins with microtubules, thereby enhancing their stability.[8][9][10] Live-cell imaging provides a powerful methodology to directly visualize and quantify the effects of this compound on the dynamic behavior of microtubules in real-time, offering critical insights for neurodegenerative disease research and drug development.

Proposed Mechanism of Action

This compound exerts its neuroprotective effects by modulating the microtubule cytoskeleton. Preclinical studies suggest that this compound does not directly polymerize tubulin but rather enhances the stability of existing microtubules, particularly under conditions of cellular stress.[6][11] The proposed mechanism involves the recruitment of microtubule-associated proteins (MAPs), such as Tau, and plus-end tracking proteins (+TIPs), like end-binding proteins (EBs), to the microtubule lattice.[8][9][10] This enhanced association helps to protect microtubules from depolymerization induced by toxins, oxidative stress, or pathological protein aggregates.[6]

References

- 1. tks | publisher, event organiser, media agency | The role of this compound in neuroprotection and microtubule stabilization - tks | publisher, event organiser, media agency [teknoscienze.com]

- 2. Microtubule-modulating Agents in the Fight Against Neurodegeneration: Will it ever Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging microtubule dynamics: A new frontier in biomarker development for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live imaging of microtubule dynamics in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. This compound: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAP (this compound) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAP (this compound) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NAP (this compound): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving Davunetide solubility for in-vitro experiments

Welcome to the technical support center for improving Davunetide solubility in in-vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice for initial solubilization. This compound can be dissolved in DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium or buffer. Alternatively, sterile water or Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although the achievable concentration may be lower than with DMSO.

Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution can be a common issue. Here are a few troubleshooting steps:

-

Reduce the final concentration: The final concentration of this compound in your medium might be too high. Try a lower final concentration.

-

Increase the volume of the medium: Instead of adding a small volume of concentrated stock to your medium, try adding the stock solution to a larger volume of medium while vortexing gently to ensure rapid and even dispersion.

-

Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

-

Use a solubilizing agent: For challenging situations, a solubilizing agent like β-cyclodextrin may be used. A protocol for this is provided in the Experimental Protocols section.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: To ensure stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: this compound solutions can be unstable, and it is generally recommended to prepare them fresh for each experiment.[2] If using a water-based stock solution, it should be sterile-filtered through a 0.22 µm filter before use.[1]

Q5: Can I sonicate the solution to improve solubility?

A5: Gentle sonication can be attempted to aid dissolution. However, prolonged or high-intensity sonication should be avoided as it can potentially degrade the peptide.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound powder is difficult to dissolve. | The chosen solvent is not optimal. | First, attempt to dissolve in a small amount of DMSO. If the peptide is for use in an aqueous system, water or PBS (pH 7.2) can be tried. For hydrophobic peptides, a small amount of organic solvent like DMSO followed by dilution is recommended. |

| Precipitation occurs upon adding the stock solution to the cell culture medium. | The final concentration exceeds the solubility limit in the complex medium. The stock solution was not added properly. | Decrease the final concentration of this compound. Add the stock solution dropwise to the pre-warmed medium while gently vortexing. Consider using a carrier solvent or a solubilizing agent as described in the protocols. |

| Inconsistent experimental results. | The this compound solution may have degraded. The concentration of the stock solution may be inaccurate due to incomplete dissolution. | Prepare fresh solutions for each experiment. Ensure the peptide is fully dissolved before making further dilutions. Store stock solutions properly in aliquots at -20°C or -80°C. |

| Cloudiness or opalescence in the final solution. | Formation of aggregates or insoluble complexes with media components. | Filter the final solution through a 0.22 µm sterile filter. Try a different cell culture medium if possible. Lower the final concentration of this compound. |

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Reported Solubility | Reference |

| Water | Soluble to 1 mg/ml | [3] |

| PBS (pH 7.2) | 10 mg/ml | |

| DMSO | 1 mg/ml | |

| DMF | 1 mg/ml | |

| Ethanol | Insoluble |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Reference |

| -20°C | Up to 1 month | [1] |

| -80°C | Up to 6 months | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

-

This compound peptide powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Gently vortex the tube until the peptide is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into single-use sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

-

This compound stock solution (from Protocol 1)

-

Pre-warmed (37°C) cell culture medium

-

Sterile tubes

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

-

In a sterile tube, add the required volume of pre-warmed cell culture medium.

-

While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

-

Continue to mix gently for a few seconds to ensure homogeneity.

-

Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

-

Use the freshly prepared working solution for your in-vitro experiment immediately.

Protocol 3: Enhancing this compound Solubility with SBE-β-CD

This protocol is adapted for in-vitro use from a method described for in-vivo preparations.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 20.8 mg/mL)[1]

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Saline solution (0.9% NaCl), sterile

-

Sterile tubes and filters (0.22 µm)

Procedure:

-

Prepare a 20% SBE-β-CD solution in saline:

-

Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

-

Mix until the powder is completely dissolved and the solution is clear.

-

Sterile-filter the solution through a 0.22 µm filter. This solution can be stored at 4°C for up to one week.[1]

-

-

Prepare the this compound working solution:

-

To prepare a 1 mL working solution as an example, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.[1]

-

Mix the solution evenly. This will yield a clear solution of approximately 2.08 mg/mL this compound.[1]

-

Further dilute this solution in your cell culture medium to achieve the desired final concentration.

-

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound is an eight-amino acid peptide that exerts its neuroprotective effects primarily through the stabilization of microtubules.[4][5][6] This action is crucial in neurodegenerative diseases where microtubule integrity is compromised. Furthermore, this compound has been shown to activate pro-survival signaling pathways, including the PI3K/Akt and MAPK/MEK1 pathways.

Caption: this compound signaling pathways.

Experimental Workflow for In-Vitro Studies

The following diagram outlines a general workflow for conducting in-vitro experiments with this compound, from preparation to data analysis.

Caption: In-vitro experimental workflow.

Logical Relationship for Troubleshooting Solubility Issues

This diagram illustrates a logical approach to troubleshooting common solubility problems encountered with this compound in in-vitro experiments.

Caption: Solubility troubleshooting logic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal NAP (this compound) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

Davunetide Solution Stability: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Davunetide peptide in solution. It covers frequently asked questions, troubleshooting advice, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

A1: this compound is a neuroprotective peptide snippet composed of eight amino acids, derived from the Activity-Dependent Neuroprotective Protein (ADNP).[1][2] It is investigated for its role in promoting microtubule stability and its potential in treating neurodegenerative diseases.[2][3][4] The amino acid sequence is Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).

Q2: How should I reconstitute lyophilized this compound?

A2: For optimal results, follow these general steps for reconstituting lyophilized peptides:

-

Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

-

Centrifuge: Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.[5][6]

-

Add Solvent: Add the recommended solvent (e.g., sterile water or PBS) to achieve the desired concentration. Vendor datasheets suggest this compound is soluble up to 1 mg/ml in water.

-

Mix Gently: Vortex briefly or agitate gently to dissolve the peptide completely.[5][6] Avoid vigorous shaking, which can cause denaturation.[6]

-

Final Centrifugation: Centrifuge the vial again to pellet the solution, ensuring no material is left on the cap or sides.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the stability and activity of this compound. Recommendations vary for lyophilized powder and reconstituted solutions.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -80°C | Up to 2 years | Sealed, away from moisture.[1] |

| -20°C | Up to 1 year | Sealed, away from moisture.[1] | |

| Reconstituted Solution | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.[1] |

| -20°C | Up to 1 month | Sealed, away from moisture.[1] | |

| 4°C | < 1 week | For short-term use only.[7] |

Q4: What are the common chemical degradation pathways for peptides like this compound?

A4: While specific degradation pathways for this compound are not extensively published, peptides, in general, are susceptible to several chemical modifications in solution:

-

Hydrolysis: Cleavage of the peptide bond, often accelerated at acidic or basic pH.

-

Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This compound contains an N-terminal asparagine, which could be a potential site for deamidation.

-

Oxidation: Amino acids like methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

-

Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect biological activity.[8]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound solutions.

Problem: Reduced or no biological activity in my assay.

This is a common issue that can stem from several sources. The following logical workflow can help identify the root cause.

Problem: Precipitate or cloudiness observed in the reconstituted solution.

-

Possible Cause: The peptide's solubility limit may have been exceeded, or the peptide is aggregating. Aggregation is a form of physical instability.[9]

-

Solution:

-

Ensure you have not exceeded the recommended solubility (e.g., 1 mg/ml in water for this compound).

-

Allow the vial to sit at room temperature for a longer duration (up to a couple of hours) with gentle agitation to see if the material dissolves.[6][7]

-

Consider reconstituting in a different buffer system. Sometimes, a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer can aid solubility.[1]

-

If using water, ensure it is sterile and high-purity. For cell-based assays, filtering through a 0.22 µm filter after reconstitution is recommended.[1]

-

Experimental Protocols

Protocol: Stability Assessment of this compound using RP-HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer over time by monitoring the decrease in the main peptide peak and the appearance of degradation products.

1. Materials:

-

Lyophilized this compound

-

High-purity water (HPLC grade)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Buffer of choice for the stability study (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC system with a UV detector

-

C18 reverse-phase column

2. Sample Preparation (Time Point Zero):

-

Reconstitute a vial of this compound to 1 mg/mL in the chosen study buffer.

-

Immediately take an aliquot for the T=0 analysis.

-

Dilute this aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Stability Study Incubation:

-

Store the remaining stock solution under the desired test condition (e.g., 4°C, 25°C, or 37°C).

-

At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot and prepare it for HPLC analysis as described in step 2.

4. HPLC Method:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-